molecular formula C14H15NO5 B2441367 4-Ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid CAS No. 1325306-11-3

4-Ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid

Cat. No. B2441367
CAS RN: 1325306-11-3
M. Wt: 277.276
InChI Key: QUAAQRXPFFIYKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of EDQ is represented by the formula C14H15NO5 . Unfortunately, the specific details about its molecular structure are not available in the retrieved resources.


Physical And Chemical Properties Analysis

EDQ has a molecular weight of 277.27 . It has a density of 1.3±0.1 g/cm3, a boiling point of 418.2±40.0 °C at 760 mmHg, and a flash point of 206.7±27.3 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Cytotoxicity and Apoptosis

4-Ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid derivatives, particularly ethoxyquin salts, have been studied for their cytotoxic properties. Research on human lymphocytes in vitro found that these compounds can decrease cell viability and increase the number of apoptotic cells at higher concentrations (Blaszczyk & Skolimowski, 2007).

Synthesis and Chemical Properties

The compound has been involved in the synthesis of enantiomers of related chemicals. For instance, the synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved through dynamic kinetic resolution, demonstrating the versatility of such compounds in chemical synthesis (Paál et al., 2008).

Genotoxic and Antioxidant Activities

Studies have also explored the genotoxic and antioxidant activities of ethoxyquin salts, a related compound. In human lymphocytes, these compounds showed the potential for DNA fragmentation but were less genotoxic than ethoxyquin itself. Interestingly, they effectively protected cells from oxidative damage, indicating their potential use as preservatives (Blaszczyk, Skolimowski, & Materac, 2006).

properties

IUPAC Name

4-ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-4-20-11-7-10(14(16)17)15-9-6-13(19-3)12(18-2)5-8(9)11/h5-7H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAAQRXPFFIYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=CC(=C(C=C21)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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